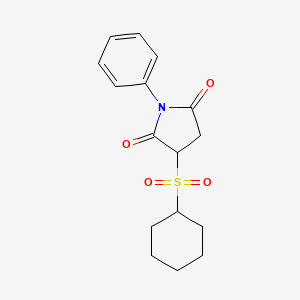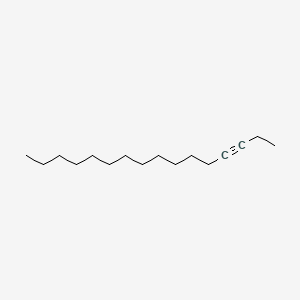
3-Hexadecyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexadecyne is an organic compound with the molecular formula C₁₆H₃₀ . It is a type of alkyne, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, Hexadec-3-yne . It is a colorless liquid at room temperature and is used in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hexadecyne can be synthesized through various methods. One common synthetic route involves the alkylation of terminal alkynes . For instance, the reaction between 1-bromohexadecane and sodium acetylide in a solvent like dimethyl sulfoxide (DMSO) can yield this compound . The reaction conditions typically require a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic dehydrogenation of hexadecane. This process involves the removal of hydrogen atoms from hexadecane in the presence of a catalyst such as platinum or palladium at high temperatures (around 500-600°C ) .
Análisis De Reacciones Químicas
Types of Reactions
3-Hexadecyne undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form or using oxidizing agents like or .
Reduction: It can be reduced to form or using reducing agents such as in the presence of a (e.g., palladium on carbon).
Substitution: It can undergo reactions where the triple bond is attacked by nucleophiles like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Haloalkanes, amines
Aplicaciones Científicas De Investigación
3-Hexadecyne has several applications in scientific research:
Chemistry: It is used as a in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of and .
Medicine: due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials such as polymers and surfactants .
Mecanismo De Acción
The mechanism of action of 3-Hexadecyne involves its ability to participate in chemical reactions due to the presence of the triple bond. This triple bond is highly reactive and can interact with various molecular targets such as enzymes and proteins . The pathways involved include nucleophilic addition and oxidation-reduction reactions, which allow this compound to modify the structure and function of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Hexadecyne: Another alkyne with a triple bond at the first carbon.
2-Hexadecyne: An alkyne with a triple bond at the second carbon.
Hexadecane: A saturated hydrocarbon with no triple bonds.
Uniqueness
3-Hexadecyne is unique due to the position of its triple bond at the third carbon, which gives it distinct chemical reactivity and physical properties compared to its isomers (1-Hexadecyne and 2-Hexadecyne). This unique positioning allows for specific synthetic applications and biological interactions that are not possible with other similar compounds .
Propiedades
Número CAS |
61886-62-2 |
|---|---|
Fórmula molecular |
C16H30 |
Peso molecular |
222.41 g/mol |
Nombre IUPAC |
hexadec-3-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-5,7,9-16H2,1-2H3 |
Clave InChI |
HRFPRVYNMNOAQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC#CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



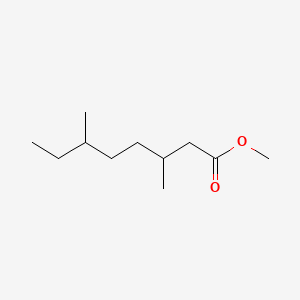
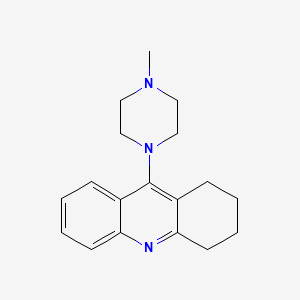
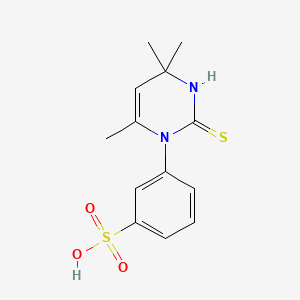

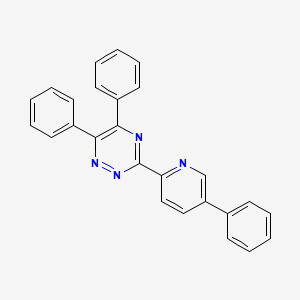
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
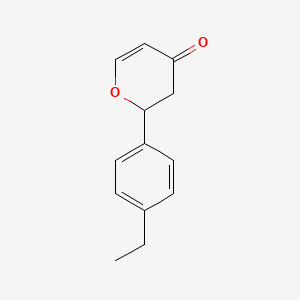


![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-pyrimidin-5-YL]-](/img/structure/B13808090.png)
